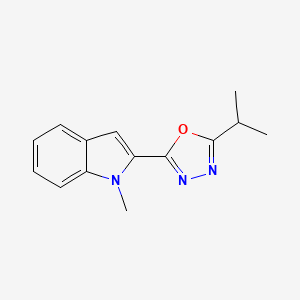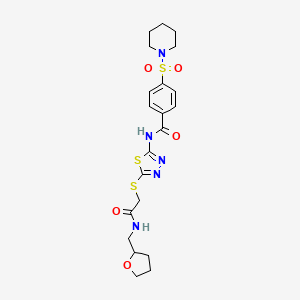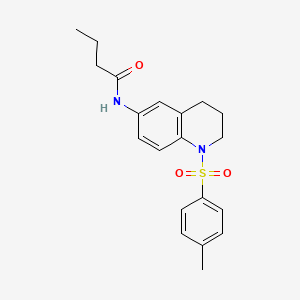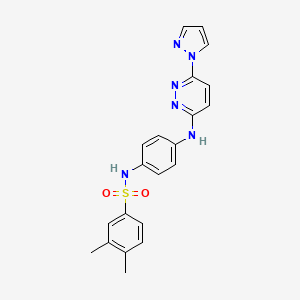
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a nitrile group (-CN), indicating potential reactivity at these sites. The presence of the dichlorophenyl group suggests that this compound may have been derived from a dichlorobenzene precursor .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring and a nitrile group could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring and nitrile group could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Organic Compound Synthesis and Applications
1,2-Oxazines and Related Compounds : Oxazines and related compounds, like benzoxazines, play a crucial role in organic synthesis, serving as intermediates for various chemical reactions. The synthesis methodologies and applications of these compounds, including their use as electrophiles and chiral synthons, demonstrate their importance in creating complex molecular structures and potential pharmaceuticals (Sainsbury, 1991).
Coordination Chemistry of Pyridine Derivatives : Pyridine derivatives, similar in structure to the query compound, are explored for their coordination chemistry, exhibiting diverse biological and electrochemical activities. These compounds form complexes with various metals, showing potential in catalysis, materials science, and as probes for biological systems (Boča, Jameson, & Linert, 2011).
Chlorophenols in Environmental Chemistry : Chlorophenols, structurally related to the query compound through the chlorophenyl group, are significant in environmental chemistry, particularly as precursors to dioxins in chemical processes. This research highlights the pathways and mechanisms through which chlorophenols contribute to environmental pollution, particularly in the context of municipal solid waste incineration (Peng et al., 2016).
Chemical Toxicology and Environmental Impact
Toxicity of Chlorophenols : The environmental and toxicological impacts of chlorophenols, which share a component of the query compound's structure, are well-documented. These studies examine their effects on aquatic life, highlighting the need for understanding their persistence, bioaccumulation, and potential toxic effects (Ge et al., 2017).
Phenoxy Herbicides in Agriculture : Research on phenoxy herbicides, which have a structural resemblance to the query compound, focuses on their sorption to soil and environmental fate. This work is crucial for assessing the environmental impact of such compounds, guiding agricultural practices, and mitigating potential ecological risks (Werner, Garratt, & Pigott, 2012).
Mécanisme D'action
Mode of Action
It is known that many similar compounds interact with their targets to induce changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile . Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(3,4-dichlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c1-17-12(5-3-9(7-16)13(17)18)8-2-4-10(14)11(15)6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPAICQTIJGREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)





![3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one](/img/structure/B2468863.png)


![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2468867.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)
